molecular formula C11H15NO B14258752 Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- CAS No. 168104-26-5

Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-

Cat. No.: B14258752
CAS No.: 168104-26-5
M. Wt: 177.24 g/mol
InChI Key: GPSKTAHMCNUJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a benzenamine core substituted with a 2-[(3-methyl-2-butenyl)oxy] group. This compound is notable for its aromatic properties and the presence of both amine and ether functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of benzenamine with 3-methyl-2-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzenamine attacks the electrophilic carbon of the 3-methyl-2-butenyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 2-[(3-methyl-2-butenyl)oxy] group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzenamine derivatives .

Properties

CAS No.

168104-26-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(3-methylbut-2-enoxy)aniline

InChI

InChI=1S/C11H15NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-7H,8,12H2,1-2H3

InChI Key

GPSKTAHMCNUJPC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=CC=C1N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.